Methyl 4-[2-amino-3-cyano-6-(3-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate
Description
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Properties
IUPAC Name |
methyl 4-[2-amino-3-cyano-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O5S/c1-17-6-5-7-18(14-17)16-31-23-9-4-3-8-21(23)25-26(37(31,33)34)24(22(15-29)27(30)36-25)19-10-12-20(13-11-19)28(32)35-2/h3-14,24H,16,30H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVUFGSZVMWUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[2-amino-3-cyano-6-(3-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate (hereafter referred to as "the compound") is a complex organic molecule with significant potential in medicinal chemistry. This article provides an overview of its biological activities based on available literature, including synthesis methods, pharmacological effects, and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C28H23N3O5S and a molecular weight of 513.56 g/mol. Its structure features a benzothiazine core and various functional groups that contribute to its biological activity. The presence of a cyano group and multiple aromatic rings suggests potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of similar structures exhibit notable antitumor properties. For instance, compounds containing the benzothiazine moiety have shown activity against various cancer cell lines. The compound's structural similarity to known antitumor agents suggests it may also possess cytotoxic effects against tumor cells.
- Case Study : A study investigating related benzothiazine derivatives reported significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) at micromolar concentrations .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.
- Research Findings : Research on pyrazole derivatives indicated that modifications in their structure led to enhanced anti-inflammatory activity through the inhibition of NF-kB signaling pathways . This suggests that the compound may similarly modulate inflammatory responses.
Antimicrobial Activity
The compound's potential antimicrobial activity is another area of interest. Compounds with benzothiazine derivatives have been reported to exhibit antibacterial and antifungal properties.
- Evidence : A review highlighted that certain benzothiazine derivatives displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria . This could indicate a similar potential for the compound in combating infectious diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The following table summarizes key structural features associated with enhanced biological activities:
| Structural Feature | Activity Type | Reference |
|---|---|---|
| Benzothiazine Core | Antitumor | |
| Cyano Group | Anti-inflammatory | |
| Aromatic Substituents | Antimicrobial | |
| Dioxido Group | Cytotoxicity |
Synthesis Methods
The synthesis of the compound typically involves multi-step organic reactions, including cyclization processes that form the pyran and benzothiazine rings. Detailed methodologies often include:
- Formation of Pyran Ring : Utilizing condensation reactions between appropriate aldehydes and ketones.
- Benzothiazine Formation : Employing cyclization techniques involving thioketones or thioamides.
- Final Modifications : Introducing functional groups through nucleophilic substitutions or coupling reactions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to Methyl 4-[2-amino-3-cyano-6-(3-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate exhibit significant anticancer properties. Studies have demonstrated that these types of compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The structural components of the compound may interact with specific biological targets involved in cancer progression.
2. Anti-inflammatory Properties
The compound has shown promise as a potential anti-inflammatory agent. In silico studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for further development as an anti-inflammatory drug.
3. Antimicrobial Activity
this compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against a range of bacterial strains. The presence of the benzothiazine moiety is believed to contribute to its bioactivity by disrupting microbial cell functions.
Biochemical Research Applications
1. Proteomics Research
The compound is utilized in proteomics for its biochemical properties. It serves as a tool for studying protein interactions and functions due to its ability to bind specific proteins. This application is crucial for understanding cellular mechanisms and developing therapeutic strategies targeting various diseases.
2. Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological receptors. These studies help identify potential therapeutic targets and guide the design of new derivatives with enhanced efficacy.
Materials Science Applications
1. Organic Electronics
The unique structural characteristics of this compound suggest potential applications in organic electronics. Its electronic properties may be harnessed for developing organic light-emitting diodes (OLEDs) or organic photovoltaic devices (OPVs). Research into the photophysical properties of similar compounds indicates that they can exhibit desirable charge transport characteristics.
2. Nanotechnology
In nanotechnology, this compound could be incorporated into nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release profiles makes it a candidate for enhancing the efficacy of various treatments.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s amino and sulfur-containing groups are susceptible to oxidation. Key reagents and outcomes include:
-
Potassium permanganate (KMnO₄) : Oxidizes the amino group (–NH₂) to nitro (–NO₂) under acidic conditions.
-
Chromium trioxide (CrO₃) : Targets the benzothiazine sulfur, converting the dioxido (–SO₂–) group to sulfonic acid (–SO₃H) in strongly oxidizing environments.
Table 1: Oxidation Reactions
| Reaction Site | Reagent/Conditions | Product |
|---|---|---|
| Amino group (–NH₂) | KMnO₄, H₂SO₄, 60°C | Nitro derivative |
| Sulfur (benzothiazine) | CrO₃, H₂O, reflux | Sulfonic acid (–SO₃H) formation |
Reduction Reactions
The cyano (–CN) group is reducible to primary amines (–CH₂NH₂), while the ester (–COOCH₃) can be hydrolyzed to carboxylic acid (–COOH):
-
Lithium aluminum hydride (LiAlH₄) : Reduces –CN to –CH₂NH₂ in anhydrous ether.
-
Catalytic hydrogenation (H₂/Pd) : Converts –CN to –CH₂NH₂ under milder conditions.
Table 2: Reduction Reactions
| Functional Group | Reagent/Conditions | Product |
|---|---|---|
| Cyano (–CN) | LiAlH₄, ether, 0°C | Primary amine (–CH₂NH₂) |
| Ester (–COOCH₃) | NaOH, H₂O, reflux | Carboxylic acid (–COOH) |
Nucleophilic Substitution
The electron-withdrawing dioxido group activates adjacent positions for nucleophilic attack:
-
Ammonia (NH₃) : Displaces leaving groups (e.g., halides) at the pyrano ring’s C-4 position.
-
Alkyl halides : Facilitate alkylation of the amino group in basic media.
Mechanism Example :
-
Deprotonation of the amino group under basic conditions.
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Nucleophilic attack by an alkyl halide (e.g., CH₃I) to form N-alkylated derivatives.
Cyclization and Condensation
The amino and cyano groups participate in cyclocondensation with carbonyl compounds (e.g., ketones, aldehydes), forming fused heterocycles . For example:
Biological Interaction-Based Reactivity
The compound’s functional groups enable interactions with biological targets:
-
Amino group : Forms hydrogen bonds with enzyme active sites (e.g., kinases).
-
Cyano group : Acts as a hydrogen-bond acceptor in receptor binding.
Comparative Reactivity with Analogs
Structural analogs exhibit variations in reactivity due to substituent effects:
Table 3: Reactivity Comparison with Analogs
| Compound Modification | Reactivity Difference |
|---|---|
| 4-Methoxybenzyl substituent | Enhanced electron density slows oxidation |
| 3,4,5-Trimethoxyphenyl | Increased steric hindrance reduces nucleophilic substitution rates |
Key Research Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
